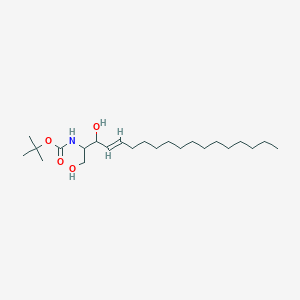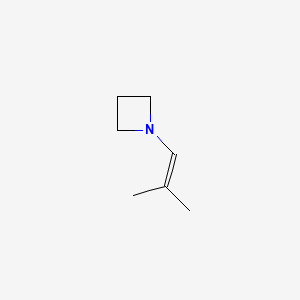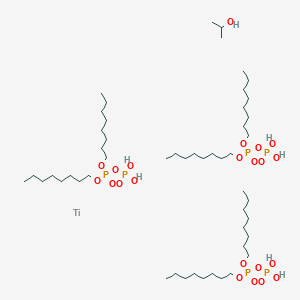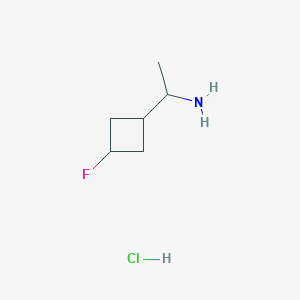
(4E,2S,3R)-1,3-Dihydroxy-2-((tert-b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-erythro-sphingosine, also known as tert-butyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate, is a synthetic derivative of sphingosine. This compound is characterized by the presence of a t-butyl ester protected N-acetylsphingosine with a fatty acid tail. The hydroxy group in its structure allows for further derivatization or replacement with other reactive functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-erythro-sphingosine typically involves the protection of the amino group of sphingosine with a tert-butoxycarbonyl (Boc) group. The process begins with the selective transformation of the 3,4-vicinal diol of phytosphingosine into the characteristic E-allylic alcohol of sphingosine via a cyclic sulfate intermediate. This intermediate is then treated with a non-nucleophilic trifluoroacetamide protecting group .
Industrial Production Methods: Industrial production of N-Boc-erythro-sphingosine involves large-scale synthesis using commercially available D-ribo-phytosphingosine as a starting material. The key steps include the selective elimination reaction of cyclic sulfate intermediates and the subsequent protection of the amino group with the Boc group .
Análisis De Reacciones Químicas
Types of Reactions: N-Boc-erythro-sphingosine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the fatty acid tail can be reduced to form saturated derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated sphingosine derivatives.
Substitution: Formation of halogenated or aminated sphingosine derivatives.
Aplicaciones Científicas De Investigación
N-Boc-erythro-sphingosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex sphingolipids and other bioactive molecules.
Biology: Serves as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and neurodegenerative diseases.
Industry: Utilized in the production of specialized lipids for cosmetic and pharmaceutical formulations
Mecanismo De Acción
N-Boc-erythro-sphingosine exerts its effects primarily through the inhibition of protein kinase C activity. This inhibition occurs by binding to the regulatory domain of the enzyme, preventing its activation by diacylglycerol and phorbol esters. The compound also interferes with the binding of phorbol dibutyrate, a potent activator of protein kinase C, thereby modulating various cellular signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
D-erythro-sphingosine: A naturally occurring sphingoid base with similar structural features but lacks the Boc protection.
N-acetylsphingosine: Another derivative of sphingosine with an acetyl group instead of the Boc group.
Phytosphingosine: A sphingoid base with a different stereochemistry and additional hydroxy groups
Uniqueness: N-Boc-erythro-sphingosine is unique due to its Boc protection, which enhances its stability and allows for selective deprotection under mild acidic conditions. This feature makes it a valuable intermediate for the synthesis of various sphingolipid derivatives and bioactive molecules .
Propiedades
Fórmula molecular |
C23H45NO4 |
|---|---|
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
tert-butyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+ |
Clave InChI |
UMUDVBSIURBUGW-ISLYRVAYSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B12277517.png)

![3-[2-(N-Benzyl)pyrrolyl] acrylic acid](/img/structure/B12277525.png)

![1-[3-(1-Hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B12277531.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12277544.png)

![Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester](/img/structure/B12277554.png)
![2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B12277573.png)
![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12277583.png)
![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12277590.png)
![Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate](/img/structure/B12277593.png)
